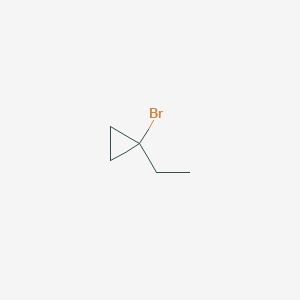
1-Bromo-1-ethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-ethylcyclopropane is an organic compound with the molecular formula C₅H₉Br. It is a derivative of cyclopropane, where one hydrogen atom is replaced by a bromine atom and another by an ethyl group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1-ethylcyclopropane can be synthesized through the bromination of 1-ethylcyclopropane. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable catalyst or under UV light to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the reactive nature of bromine and the potential hazards associated with handling it.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1-ethylcyclopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-ethylcyclopropanol, 1-ethylcyclopropanenitrile, or 1-ethylcyclopropylamine.
Elimination Reactions: Formation of alkenes like 1-ethylcyclopropene.
Oxidation and Reduction: Formation of corresponding alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-1-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-ethylcyclopropane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The strained cyclopropane ring also contributes to its reactivity, making it prone to ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Bromo-1-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-ethylcyclopropane: Similar structure but with a chlorine atom instead of a bromine atom.
1-Ethylcyclopropane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-Bromo-1-ethylcyclopropane is unique due to the combination of the bromine atom and the ethyl group on the cyclopropane ring. This combination imparts specific reactivity patterns that are distinct from other similar compounds. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or methyl counterparts.
Propiedades
Número CAS |
80204-21-3 |
|---|---|
Fórmula molecular |
C5H9Br |
Peso molecular |
149.03 g/mol |
Nombre IUPAC |
1-bromo-1-ethylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-2-5(6)3-4-5/h2-4H2,1H3 |
Clave InChI |
FULQUSRQAVYSSE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


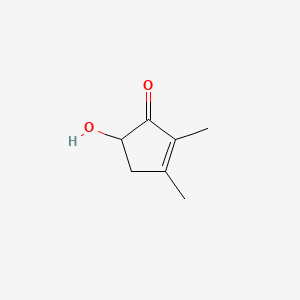
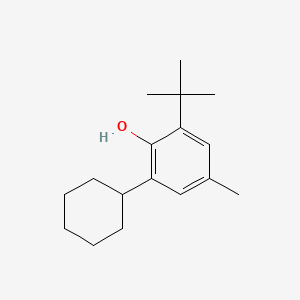
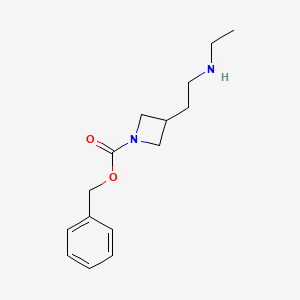

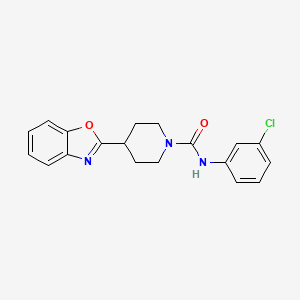


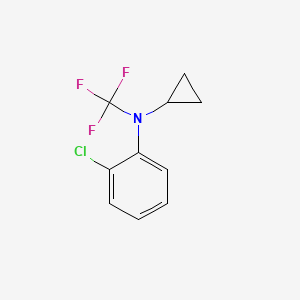
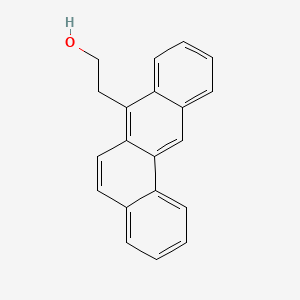
![5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)
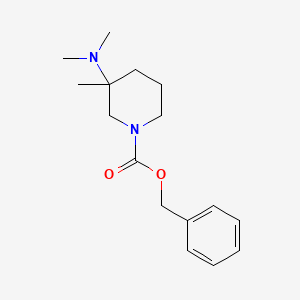

![[4-(4-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13946527.png)
![2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one](/img/structure/B13946532.png)
